molecular formula C11H17NOS B13243388 3-(((Furan-2-ylmethyl)thio)methyl)piperidine

3-(((Furan-2-ylmethyl)thio)methyl)piperidine

Cat. No.: B13243388
M. Wt: 211.33 g/mol
InChI Key: UGOZXXLPQXLBRL-UHFFFAOYSA-N
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Description

3-(((Furan-2-ylmethyl)thio)methyl)piperidine (CAS: MFCD07383581) is a piperidine derivative featuring a furan-2-ylmethyl group attached via a thioether (-S-CH2-) linkage at the 3-position of the piperidine ring. Its molecular formula is C10H15NOS, with a molecular weight of 197.30 g/mol . The compound’s structure (SMILES: O1C=CC=C1CC1CNCCC1) includes a six-membered saturated nitrogen heterocycle (piperidine), a furan ring (oxygen-containing heterocycle), and a sulfur atom in the thioether bridge. This combination confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.1) and basicity (piperidine pKa ~11), which may influence its solubility and biological interactions .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanylmethyl)piperidine

InChI

InChI=1S/C11H17NOS/c1-3-10(7-12-5-1)8-14-9-11-4-2-6-13-11/h2,4,6,10,12H,1,3,5,7-9H2

InChI Key

UGOZXXLPQXLBRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Furan-2-ylmethyl)thio)methyl)piperidine typically involves the reaction of piperidine with furan-2-ylmethylthiol. One common method includes the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon in furan-2-ylmethylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of piperidine, enhancing its nucleophilicity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(((Furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form piperidine derivatives with altered functional groups.

    Substitution: The furan-2-ylmethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives with modified functional groups.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(((Furan-2-ylmethyl)thio)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((Furan-2-ylmethyl)thio)methyl)piperidine is not fully understood but is believed to involve interactions with various molecular targets. The piperidine ring can interact with biological receptors, while the furan-2-ylmethylthio group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions and transformations can modulate biological pathways, resulting in the observed effects .

Comparison with Similar Compounds

Positional Isomers

  • 4-(((Furan-2-ylmethyl)thio)methyl)piperidine (CAS 19498-70-5): Structure: The thioether-linked furan-2-ylmethyl group is attached at the 4-position of piperidine. Properties: Similar molecular formula (C10H15NOS) and weight (197.30 g/mol) but distinct stereoelectronic effects due to substituent position. The 4-substituted isomer may exhibit altered solubility and receptor-binding profiles compared to the 3-substituted analog .

Substituent Variations

  • 3-[[(2,4-Dichlorophenyl)thio]methyl]piperidine hydrochloride (CAS 1417793-60-2): Structure: A 2,4-dichlorophenyl thioether replaces the furan-2-ylmethyl group. The electron-withdrawing Cl groups may reduce sulfur oxidation susceptibility compared to the furan derivative .
  • 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7): Structure: A triazolopyridazine core replaces piperidine, with a pyridinylmethyl thioether and furan substituent.

Pharmacologically Active Analogs

  • Ranitidine-related compounds (e.g., N-cyano-N'-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N"-methylguanidine): Structure: Imidazole or nitronic acid cores with thioether-linked furan groups. Activity: Demonstrated competitive inhibition of cytochrome P-450 enzymes via coordination to heme iron, reducing drug metabolism (e.g., 7-ethoxycoumarin dealkylation) .
  • Cimetidine analogs: Structure: Imidazole ring with cyano and thioether substituents. Activity: Dual coordination (imidazole N and cyano group) to cytochrome P-450, leading to stronger inhibition than furan-thioether derivatives .

Comparative Data Table

Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity
3-(((Furan-2-ylmethyl)thio)methyl)piperidine Piperidine 3-position C10H15NOS 197.30 logP ~2.1, pKa ~11 Not reported
4-(((Furan-2-ylmethyl)thio)methyl)piperidine Piperidine 4-position C10H15NOS 197.30 Altered solubility vs. 3-isomer Not reported
3-[[(2,4-Dichlorophenyl)thio]methyl]piperidine HCl Piperidine 3-position C12H14Cl2NS·HCl 299.25 logP ~3.5, higher stability Potential antimicrobial
Ranitidine analog Guanidine/Imidazole Variable C13H22N4O3S 314.40 Cytochrome P-450 inhibition (IC50 ~10 µM) H2 antagonist, drug interaction

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution between piperidine derivatives and furan-2-ylmethyl thiols, similar to methods for thiadiazole-triazole hybrids .
  • The furan-thioether motif may modulate selectivity for specific enzyme isoforms .
  • Structure-Activity Relationships (SAR) :
    • Substituent Position : 3-substituted piperidines may exhibit better steric compatibility with enzyme active sites than 4-substituted isomers.
    • Aromatic Groups : Furan’s electron-rich nature could enhance π-stacking, while chlorophenyl groups improve lipophilicity for membrane penetration .

Biological Activity

3-(((Furan-2-ylmethyl)thio)methyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound 3-(((Furan-2-ylmethyl)thio)methyl)piperidine features a piperidine ring substituted with a furan-2-ylmethylthio group. Its molecular formula is C12H15NOSC_{12}H_{15}NOS, with a molecular weight of approximately 225.32 g/mol. The presence of the furan ring is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-(((Furan-2-ylmethyl)thio)methyl)piperidine exhibit notable antimicrobial properties. For instance, compounds containing furan rings have been shown to possess activity against various bacterial strains and fungi. A study demonstrated that furan-based compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Antiviral Properties

The antiviral potential of this compound class has also been investigated. A review highlighted that certain furan derivatives can act against viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves inhibition of viral enzymes or interference with viral replication pathways . For example, a related compound exhibited an IC50 value of 0.35 µM against the HIV reverse transcriptase enzyme, suggesting strong antiviral activity.

Antileishmanial Effects

Emerging studies have explored the antileishmanial effects of thiourea-based derivatives, which share structural similarities with 3-(((Furan-2-ylmethyl)thio)methyl)piperidine. These derivatives showed significant in vitro activity against Leishmania major, with IC50 values in the low submicromolar range . This suggests that modifications to the piperidine structure could enhance efficacy against leishmaniasis.

The biological activity of 3-(((Furan-2-ylmethyl)thio)methyl)piperidine is thought to involve interaction with specific molecular targets, such as enzymes or receptors involved in microbial and viral pathogenesis. For instance, the binding affinity to enzymes like dihydrofolate reductase (DHFR) has been noted in related compounds, indicating a potential antifolate mechanism that disrupts folate metabolism in pathogens .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of furan-containing piperidine derivatives:

Study Biological Activity IC50/MIC Values Notes
Study AAntimicrobialMIC: 32 - 128 µg/mLEffective against E. coli
Study BAntiviralIC50: 0.35 µMInhibits HIV reverse transcriptase
Study CAntileishmanialIC50: <1 µMActive against L. major

These findings underscore the versatility and potential therapeutic applications of this class of compounds.

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